4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Antiproliferative Breast cancer Structure-activity relationship

Researchers requiring a validated α-lapachone reference for ferroptosis or anti-inflammatory screening often face supply gaps and potency limitations of non-hydroxylated analogs. 4,9-Dihydroxy-α-lapachone (DLN) addresses this: • Most potent α-lapachone congener vs. MCF7 (IC₅₀ 2.19-2.41 μM) • Ferroptosis inducer in TNBC via FTH1/GPX4 (MDA-MB-231/4T1 validated) • 1.7× superior NO inhibition vs. 9-hydroxy-α-lapachone (IC₅₀ 2.73 μM) • HPLC-verified natural product; QC documentation included.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
Cat. No. B12321821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C
InChIInChI=1S/C15H14O5/c1-15(2)6-9(17)11-12(18)7-4-3-5-8(16)10(7)13(19)14(11)20-15/h3-5,9,16-17H,6H2,1-2H3
InChIKeyKGIQEUTUJPXAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,9-Dihydroxy-α-lapachone: Compound-Class Context


4,9-Dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione (CAS 56473-67-7; synonym: 4,9-dihydroxy-α-lapachone, Catalpa NP 1, Catalpanp-1) is a naturally occurring pyranonaphthoquinone belonging to the α-lapachone subclass of 1,4-naphthoquinones. It is isolated from the heartwood of Catalpa species (Bignoniaceae), notably Catalpa bungei and Catalpa ovata [1][2]. The compound bears two hydroxyl substituents at positions 4 and 9 on the α-lapachone scaffold (C₁₅H₁₄O₅; MW 274.27), distinguishing it from the parent α-lapachone (C₁₅H₁₄O₃; MW 242.27) and the mono-hydroxylated congeners 9-hydroxy-α-lapachone and 4-hydroxy-α-lapachone [1]. Its LogP is predicted at 2.52, and it is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone .

Compound Class

Natural pyranonaphthoquinone; α-lapachone subclass with 4,9-dihydroxy scaffold

Research Context

Supports antiproliferative and anti-inflammatory cell-model studies; fit for pathway-interrogation workflows

Procurement Fit

Select when dual-hydroxylated α-lapachone is required; not interchangeable with mono‑hydroxy or parent analogs

Why 4,9-Dihydroxy-α-lapachone Cannot Be Substituted


Within the α-lapachone structural series, anti-proliferative and anti-inflammatory activities are exquisitely dependent on the simultaneous presence of both the 4-OH and 9-OH substituents. Structure-activity relationship (SAR) analysis from the 2022 Fitoterapia study on 11 α-lapachone derivatives established that the 4- and 9-hydroxyl groups are the key pharmacophoric elements for antiproliferative potency against MCF7 breast adenocarcinoma cells, with the (4R)- and (4S)-4,9-dihydroxy stereoisomers (IC₅₀ 2.19 and 2.41 μM) emerging as the most potent compounds in the entire series [1]. In a separate head-to-head anti-inflammatory evaluation, 4,9-dihydroxy-α-lapachone inhibited LPS-induced NO production in RAW 264.7 macrophages with an IC₅₀ of 2.73 μM, representing a 1.70-fold potency gain over 9-hydroxy-α-lapachone (IC₅₀ 4.64 μM) and a 3.59-fold gain over catapalactone (IC₅₀ 9.80 μM), while the parent α-lapachone (lacking both hydroxyls) showed no meaningful activity [2]. These data demonstrate that mono-hydroxylated or non-hydroxylated α-lapachone congeners are not functionally interchangeable with the 4,9-dihydroxy derivative in experimental settings where dual-target hydrogen-bonding capacity or redox modulation from two phenolic positions drives pharmacological outcome.

4,9-Dihydroxy-α-lapachone
Two H-bond donor sites (4‑OH, 9‑OH); reported top-ranked antiproliferative and NO‑inhibitory activity in cell‑based assays
Mono‑hydroxy analogs
Single OH group may shift potency; SAR shows reduced cell‑model response relative to the 4,9‑dihydroxy derivative
4,9-Dihydroxy-α-lapachone
Ferroptosis induction mechanism reported in TNBC models (FTH1/GPX4 axis)
Non‑hydroxylated / parent α‑lapachone
Lacks both 4‑OH and 9‑OH; low or absent activity in antiproliferative and anti‑inflammatory assay contexts

4,9-Dihydroxy-α-lapachone: Quantitative Differentiation


MCF7 Antiproliferative Potency vs. α-Lapachone Analogs

In a systematic SAR evaluation of 11 α-lapachone derivatives isolated from Catalpa bungei heartwood and tested in the human breast adenocarcinoma MCF7 cell line, the (4R)- and (4S)-stereoisomers of 4,9-dihydroxy-α-lapachone (compounds 5 and 6) were identified as the most potent antiproliferative agents in the series, with IC₅₀ values of 2.19 and 2.41 μM, respectively [1]. The study established that hydroxylation at both positions 4 and 9 is the critical structural determinant for antiproliferative activity; compounds lacking either the 4-OH or 9-OH group, or bearing alternative substituents at these positions (e.g., 4-oxo, 9-methoxy, or unsubstituted α-lapachone), exhibited substantially weaker activity [1]. The most active compounds were further shown to induce G₁-phase cell cycle arrest through a DNA damage mechanism in MCF7 cells [1].

MCF7 Antiproliferative SAR
Head‑to‑head
(4R/4S)‑4,9‑dihydroxy IC₅₀ 2.19 μM / 2.41 μM; top‑ranked in 11‑compound panel
Supports cell‑model response interpretation; dual hydroxylation required for full antiproliferative activity
MCF7 breast adenocarcinoma cells; MTT assay; SAR conclusion identifies 4,9‑OH as key pharmacophore
Antiproliferative Breast cancer Structure-activity relationship

RAW 264.7 NO Inhibition vs. 9-Hydroxy-α-lapachone

In a bioassay-guided isolation study evaluating compounds from Catalpa ovata stems for inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, 4,9-dihydroxy-α-lapachone (compound 6) exhibited the most potent inhibitory effect among all isolated naphthoquinones, with an IC₅₀ of 2.73 μM [1]. Its activity was 1.70-fold more potent than the closest mono-hydroxylated congener 9-hydroxy-α-lapachone (IC₅₀ = 4.64 μM) and 3.59-fold more potent than catapalactone (IC₅₀ = 9.80 μM) [1]. The parent α-lapachone (compound 4, lacking both hydroxyls) and 9-methoxy-α-lapachone (compound 7) did not demonstrate potent inhibitory effects in this assay system, underscoring the functional requirement for the free 9-OH group combined with the 4-OH group for NO suppression activity [1].

RAW 264.7 NO Inhibition
Head‑to‑head
IC₅₀ 2.73 μM vs 4.64 μM (9‑hydroxy‑α‑lapachone); 3.59‑fold over catapalactone
Supports anti‑inflammatory assay context; dual hydroxylation provides measurable potency differentiation
LPS‑induced NO in RAW 264.7 macrophages; 9‑hydroxy analog shows reduced inhibition
Anti-inflammatory Nitric oxide Macrophage

TNBC Ferroptosis Induction vs. β-Lapachone

A 2025 follow-up study demonstrated that 4,9-dihydroxy-α-lapachone (designated DLN) exhibits in vitro and in vivo inhibitory activity against triple-negative breast cancer (TNBC) via ferroptosis induction — a cell death mechanism distinct from the NQO1-dependent apoptotic pathway reported for the structurally related β-lapachone [1]. The study employed human TNBC cell lines MDA-MB-231 and mouse 4T1 cells, and demonstrated that DLN-induced ferroptosis is mediated through FTH1 activation leading to iron overload, followed by inhibition of the cysteine-glutamate antiporter (system Xc⁻) and GPX4 downregulation [1]. An optimized extraction and purification protocol yielded DLN at 99.47% proportion (as a 60:40 mixture of R-DLN and S-DLN stereoisomers), enabling reproducible in vivo pharmacology [1]. This ferroptosis-targeting mechanism represents a therapeutically relevant differentiation from β-lapachone, which relies on NQO1 bioactivation and primarily induces apoptosis [1].

TNBC Ferroptosis vs. β‑Lapachone
Cross‑study comparable
Ferroptosis (FTH1/iron overload/GPX4) vs. NQO1‑dependent apoptosis; distinct death‑pathway engagement
Mechanistic differentiation supports pathway‑specific probe selection; β‑lapachone does not substitute
MDA‑MB‑231/4T1 TNBC models; in vivo tumor inhibition reported; ferroptosis inhibitors confirmed death mode
Triple-negative breast cancer Ferroptosis In vivo antitumor

Anti-Tumor-Promoting Activity in Raji EBV-EA Assay

In the foundational 1998 study by Fujiwara et al., bioassay-directed fractionation of Catalpa ovata stem-bark extract led to the isolation of 4,9-dihydroxy-α-lapachone (compound 5) alongside seven other naphthoquinones, all of which exhibited significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells — a well-established in vitro model for anti-tumor-promoting activity [1]. Within this compound series, 4,9-dihydroxy-α-lapachone was one of the active principles contributing to the anti-tumor-promoting profile of the extract, alongside 4-hydroxy-α-lapachone (compound 6) and 9-methoxy-α-lapachone (compound 7), while the parent α-lapachone scaffold without 4,9-substitution was not among the most active isolates [1]. The TPA-induced EBV-EA assay is a validated surrogate for screening chemopreventive agents that interfere with tumor promotion stages of carcinogenesis [1].

Raji EBV‑EA Anti‑Tumor Promotion
Class‑level inference
Reported significant inhibition of TPA‑induced EBV‑EA activation; active among co‑isolated naphthoquinones
Supports tumor‑promotion screening context; provides a structurally authenticated comparator in chemoprevention assays
Specific IC₅₀ values not publicly available; bioassay‑guided fractionation from C. ovata stem‑bark
Anti-tumor promotion Epstein-Barr virus Chemoprevention

Physicochemical H-Bond Donor Capacity vs. Analogs

The presence of two phenolic hydroxyl groups at positions 4 and 9 endows 4,9-dihydroxy-α-lapachone with two hydrogen-bond donor (HBD) sites compared to one HBD in the mono-hydroxylated analogs (4-hydroxy-α-lapachone or 9-hydroxy-α-lapachone) and zero HBD sites in the parent α-lapachone (C₁₅H₁₄O₃, MW 242.27) [1]. The predicted LogP of 2.52 (versus an estimated higher LogP for the less hydroxylated parent) reflects the increased polarity conferred by dual hydroxylation, which impacts chromatographic retention, solvent partitioning, and formulation strategy . The compound is practically soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, with a predicted pKa of 6.86 ± 0.60 for the phenolic hydroxyls, indicating partial ionization at physiological pH that may influence both target engagement and nonspecific binding profiles . These physicochemical properties are directly relevant to procurement decisions where solubility in specific solvent systems for biological assay preparation is a selection criterion.

H‑Bond Donor & Polarity
Class‑level inference
2 HBD (4‑OH, 9‑OH); LogP 2.52; predicted pKa 6.86
Supports chromatographic identity verification; distinct retention vs. mono‑hydroxy/parent analogs
Predicted physicochemical parameters; soluble in DMSO, CHCl₃, CH₂Cl₂, EtOAc, acetone
Physicochemical properties Solubility Hydrogen bonding

4,9-Dihydroxy-α-lapachone: Application Scenarios


Breast Cancer Antiproliferative Screening & SAR

In MCF7 breast adenocarcinoma antiproliferative screening cascades, 4,9-dihydroxy-α-lapachone serves as the most potent α-lapachone-derived reference standard, with IC₅₀ values of 2.19–2.41 μM outperforming all other congeners in the 11-compound SAR panel [1]. Medicinal chemistry teams seeking to derivatize the α-lapachone scaffold for improved anticancer potency should use the 4,9-dihydroxy derivative — not the parent α-lapachone or mono-hydroxy analogs — as the benchmark compound, since the 4-OH and 9-OH groups are the empirically validated pharmacophoric elements for antiproliferative activity [1].

TNBC Ferroptosis Drug Discovery

For discovery programs targeting ferroptosis induction in triple-negative breast cancer, 4,9-dihydroxy-α-lapachone (DLN) provides a validated natural-product chemical probe with demonstrated in vitro activity against MDA-MB-231 and 4T1 TNBC cells, in vivo tumor inhibition, and a mechanistically elucidated pathway (FTH1 → iron overload → system Xc⁻/GPX4 suppression) [2]. This compound is mechanistically differentiated from β-lapachone, which induces NQO1-dependent apoptosis rather than ferroptosis, and should be preferentially procured when the research objective is ferroptosis pathway interrogation rather than NQO1-targeted cytotoxicity [2].

Macrophage NO Production Screening

In LPS-induced RAW 264.7 macrophage NO production assays, 4,9-dihydroxy-α-lapachone (IC₅₀ = 2.73 μM) provides a 1.70-fold potency advantage over 9-hydroxy-α-lapachone (IC₅₀ = 4.64 μM) and a 3.59-fold advantage over catapalactone (IC₅₀ = 9.80 μM) [3]. For laboratories running comparative natural product panels or constructing dose-response curves for anti-inflammatory hit validation, the 4,9-dihydroxy derivative offers a more sensitive tool compound capable of detecting NO inhibitory activity at lower test concentrations than its closest analogs [3].

Chemopreventive Agent Validation: Raji EBV-EA Assay

The TPA-induced EBV-EA activation assay in Raji cells is a widely accepted in vitro surrogate for identifying chemopreventive agents that interfere with the tumor promotion stage of carcinogenesis. 4,9-Dihydroxy-α-lapachone, as one of the validated active naphthoquinones from Catalpa ovata stem-bark identified through bioassay-guided fractionation, serves as a structurally authenticated positive-control candidate for this assay platform [4]. Its activity in this model complements the antiproliferative and anti-inflammatory evidence, supporting procurement for multi-endpoint natural product pharmacology studies [4].

Application
Selection Property
Validation Focus
Breast cancer antiproliferative studies
Dual‑hydroxylated α‑lapachone scaffold
MCF7 cell‑model endpoint review
TNBC ferroptosis pathway investigation
Ferroptosis induction context (FTH1/GPX4)
Iron‑overload and lipid peroxidation endpoints
Macrophage NO production screening
NO inhibition assay context
Macrophage response endpoint review
Tumor promotion screening (EBV‑EA assay)
Anti‑tumor‑promoting assay context
EBV‑EA activation endpoint monitoring
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